
Methyl 9-tetradecynoate
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Overview
Description
Methyl 9-tetradecynoate, also known as 9-tetradecynoic acid methyl ester, is an organic compound with the molecular formula C15H26O2. It is a fatty acid methyl ester derived from tetradecynoic acid. This compound is of interest due to its unique chemical structure, which includes a triple bond, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-tetradecynoate can be synthesized through several methods. One common approach involves the esterification of 9-tetradecynoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-tetradecynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bond can yield saturated or partially saturated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation reactions.
Substitution: Reagents like sodium methoxide or lithium aluminum hydride (LiAlH4) are employed for nucleophilic substitution
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated esters and alkanes.
Substitution: Various substituted esters and alcohols
Scientific Research Applications
Synthetic Organic Chemistry
Applications:
- Building Block for Synthesis: Methyl 9-tetradecynoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its triple bond allows for various reactions, including cycloadditions and functional group transformations.
- Synthesis of Natural Products: It is utilized in the synthesis of natural products, particularly those containing long-chain fatty acids or alkynes, which are prevalent in many biological systems.
Case Studies:
- A study demonstrated the use of this compound in synthesizing specific pheromones, highlighting its role in agricultural applications for pest management .
Biochemical Research
Applications:
- Fatty Acid Metabolism Studies: this compound is used to investigate fatty acid metabolism due to its structural similarity to natural fatty acids. Researchers can trace metabolic pathways by incorporating this compound into biological systems.
- Inhibitor Studies: It has been studied as an inhibitor of specific enzymes involved in lipid metabolism, providing insights into potential therapeutic targets for metabolic disorders.
Case Studies:
- In one investigation, this compound was employed to study the effects on lipid biosynthesis pathways in yeast models, revealing its potential as a tool for understanding lipid-related diseases .
Applications:
- Pheromone Synthesis: As mentioned earlier, this compound is instrumental in synthesizing pheromones that can be used for pest control strategies.
- Plant Growth Regulators: Research indicates potential uses as a plant growth regulator, influencing growth patterns and stress responses.
Case Studies:
Mechanism of Action
The mechanism of action of methyl 9-tetradecynoate involves its interaction with specific molecular targets and pathways. The triple bond in its structure allows it to act as a reactive intermediate in various biochemical processes. It can inhibit enzymes or interact with cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: A saturated fatty acid methyl ester with similar applications but lacking the triple bond.
Methyl 9(Z)-tetradecenoate: An unsaturated fatty acid methyl ester with a double bond instead of a triple bond
Uniqueness
Methyl 9-tetradecynoate is unique due to its triple bond, which imparts distinct chemical reactivity and potential biological activities compared to its saturated and unsaturated counterparts .
Biological Activity
Methyl 9-tetradecynoate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides an in-depth examination of its biological activities, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an alkyne fatty acid ester, characterized by a long carbon chain with a terminal triple bond. The molecular formula is C15H28O2, and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing the antibacterial effects of various compounds, this compound was found to inhibit the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through disk diffusion assays.
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 0.5 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially against drug-resistant strains.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were determined as follows:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 15.5 |
HepG2 | 20.3 |
These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
- Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria, which are often more resistant to conventional antibiotics .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity, with a notable reduction in cell viability observed at lower concentrations . This study utilized MTT assays to quantify cell viability post-treatment.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . Additionally, its antimicrobial activity may be attributed to disruption of bacterial cell membranes, leading to cell lysis.
Properties
CAS No. |
55538-60-8 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
methyl tetradec-9-ynoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-5,8-14H2,1-2H3 |
InChI Key |
KKPNKVPBWQJZOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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